(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
“(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate” is a synthetic benzofuran derivative characterized by a fused benzofuran core with distinct substituents. The compound features:
- Benzofuran backbone: A bicyclic structure with a furan ring fused to a benzene moiety.
- Z-configured benzylidene group: A 3-chlorophenyl substituent at position 2, forming a conjugated α,β-unsaturated ketone system (3-oxo group) .
- E-configured cinnamate ester: At position 6, a (2E)-3-phenylprop-2-enoate (cinnamate) group enhances steric and electronic complexity .
The stereochemical assignments (Z/E configurations) are critical for molecular interactions, as confirmed by crystallographic tools like SHELX for structural refinement and ORTEP-3 for graphical representation .
Properties
Molecular Formula |
C24H15ClO4 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H15ClO4/c25-18-8-4-7-17(13-18)14-22-24(27)20-11-10-19(15-21(20)29-22)28-23(26)12-9-16-5-2-1-3-6-16/h1-15H/b12-9+,22-14- |
InChI Key |
ZOEXJVJDLATOPT-WSHPORRNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2,3-dihydro-1-benzofuran-3-one under basic conditions to form the intermediate compound. This intermediate is then reacted with cinnamic acid derivatives under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating the binding affinities and inhibitory effects on various biological targets.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.
Industry
Industrially, (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily vary in substituents on the benzylidene group and ester moiety. Below is a systematic comparison based on substituent effects, molecular properties, and inferred behavior:
Table 1: Structural and Electronic Comparison of Analogs
| Compound Name (CAS/Example) | Benzylidene Substituent | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|---|---|
| Target Compound (hypothetical) | 3-chlorophenyl | (E)-3-phenylpropenoate | C₂₅H₁₅ClO₅ | 430.84 | Electron-withdrawing Cl; enhanced stability |
| [(2Z)-2-(3,4-dimethoxyphenyl)methylidene]-... | 3,4-dimethoxyphenyl | (E)-3-phenylpropenoate | C₂₇H₂₂O₇ | 458.46 | Electron-donating OMe; increased solubility |
| [(2Z)-2-(3-methoxyphenyl)methylidene]-... | 3-methoxyphenyl | Propanoate | C₂₂H₂₀O₆ | 392.39 | Moderate OMe donor; altered lipophilicity |
| [(2Z)-2-(4-isopropylphenyl)methylidene]-... | 4-isopropylphenyl | 2,6-dimethoxybenzoate | C₂₉H₂₈O₇ | 500.53 | Steric bulk from isopropyl; reduced reactivity |
| [(2Z)-2-(3-fluorophenyl)methylidene]-... | 3-fluorophenyl | 2-methylprop-2-enoxy | C₂₁H₁₇FO₄ | 364.36 | Smaller electronegative F; improved membrane permeability |
Key Findings:
Methoxy Groups (C₂₇H₂₂O₇): 3,4-Dimethoxy substituents donate electrons, increasing solubility in polar solvents but possibly reducing metabolic stability . Fluorine (C₂₁H₁₇FO₄): Smaller and highly electronegative, fluorine may improve bioavailability by balancing lipophilicity and polarity .
Steric and Structural Influences: 4-Isopropylphenyl (C₂₉H₂₈O₇): The bulky isopropyl group introduces steric hindrance, which could limit interactions in biological targets but improve thermal stability . Propanoate vs. Cinnamate Esters: Propanoate esters (C₂₂H₂₀O₆) reduce conjugation compared to cinnamate, altering UV absorption and redox behavior .
Biological and Physicochemical Implications: LogP Trends: Chlorine and fluorine substituents increase logP (lipophilicity), favoring membrane penetration but risking solubility limitations. Methoxy groups counteract this with polar contributions . Hydrogen Bonding: The 3-oxo group in the benzofuran core participates in hydrogen bonding, a feature critical for crystallinity and molecular recognition, as noted in graph-set analyses .
Methodological Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
